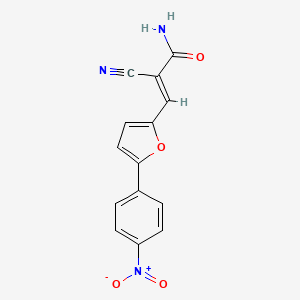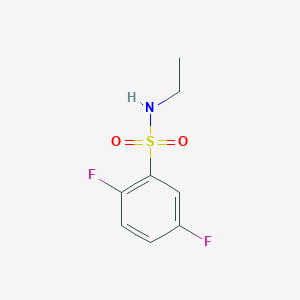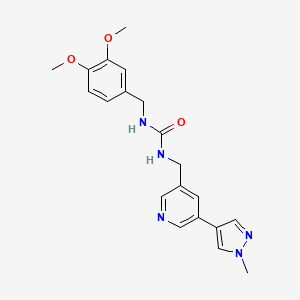
1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure and Synthesis Techniques : Compounds with similar structural motifs, such as urea derivatives and compounds containing pyrazole and pyridinyl groups, have been synthesized and analyzed for their crystal structures. For example, studies on azimsulfuron and other sulfonylurea herbicides provide insights into the crystallographic analysis, revealing the molecular interactions and three-dimensional architecture significant for biological activity and stability (Youngeun Jeon et al., 2015). These findings underscore the importance of structural analysis in understanding the properties and potential applications of such compounds.
Biological Activities and Applications
- Antibacterial and Antifungal Activities : Research on urea derivatives, including those with pyrazole and pyridinyl substituents, shows significant antibacterial and antifungal activities. These compounds serve as potential leads for the development of new antimicrobial agents. For instance, compounds synthesized for their antiproliferative activity against various cancer cell lines and antimicrobial activities underscore the therapeutic potential of these molecules in addressing bacterial and fungal infections, as well as cancer (Jian Feng et al., 2020).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-25-13-17(12-24-25)16-6-15(8-21-11-16)10-23-20(26)22-9-14-4-5-18(27-2)19(7-14)28-3/h4-8,11-13H,9-10H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNERUYGZDIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2848183.png)
![Ethyl 2-(2-(2-((4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2848184.png)
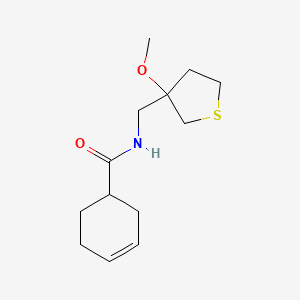
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B2848187.png)
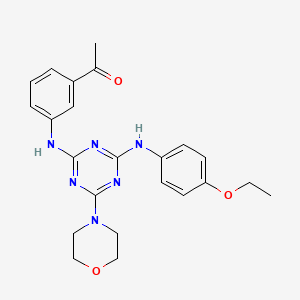
![Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2848189.png)
![2-Amino-4-(3-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2848190.png)
![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2848191.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2848192.png)

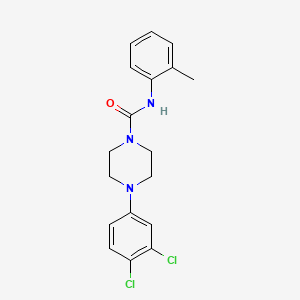
![2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide](/img/structure/B2848202.png)
